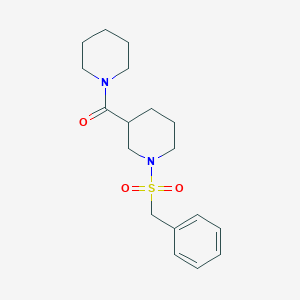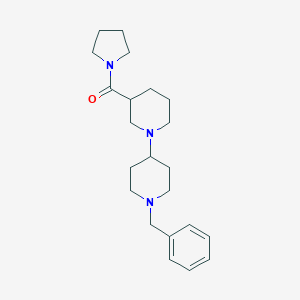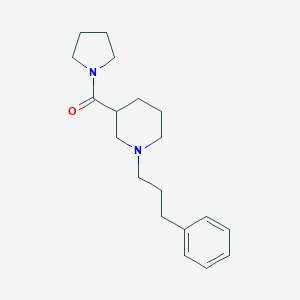
4-methyl-1'-(propan-2-yl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-4’-methyl-4,1’-bipiperidine is an organic compound belonging to the class of bipiperidines This compound is characterized by the presence of two piperidine rings connected by a single bond, with an isopropyl group attached to one piperidine ring and a methyl group attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Isopropyl-4’-methyl-4,1’-bipiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-isopropyl-4’-methyl-4,1’-bipiperidine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isopropyl-4’-methyl-4,1’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of 1-isopropyl-4’-methyl-4,1’-bipiperidine.
Reduction: Secondary amines.
Substitution: Various substituted bipiperidines depending on the reagents used.
Applications De Recherche Scientifique
1-Isopropyl-4’-methyl-4,1’-bipiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.
Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-isopropyl-4’-methyl-4,1’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-Isopropyl-4’-methyl-4,1’-bipiperidine can be compared with other bipiperidine derivatives, such as:
1-Methyl-4’-methyl-4,1’-bipiperidine: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-4’-methyl-4,1’-bipiperidine: Contains an ethyl group instead of an isopropyl group.
1-Isopropyl-4’-ethyl-4,1’-bipiperidine: Has an ethyl group on the second piperidine ring instead of a methyl group.
The uniqueness of 1-isopropyl-4’-methyl-4,1’-bipiperidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H28N2 |
|---|---|
Poids moléculaire |
224.39 g/mol |
Nom IUPAC |
4-methyl-1-(1-propan-2-ylpiperidin-4-yl)piperidine |
InChI |
InChI=1S/C14H28N2/c1-12(2)15-10-6-14(7-11-15)16-8-4-13(3)5-9-16/h12-14H,4-11H2,1-3H3 |
Clé InChI |
QPNKFBFNWAQTMO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)C(C)C |
SMILES canonique |
CC1CCN(CC1)C2CCN(CC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B247351.png)
![(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE](/img/structure/B247352.png)


![[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B247356.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)


![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)

![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)

